![molecular formula C9H15NO B13305565 1-(7-Oxabicyclo[2.2.1]heptan-2-YL)cyclopropan-1-amine](/img/structure/B13305565.png)
1-(7-Oxabicyclo[2.2.1]heptan-2-YL)cyclopropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(7-Oxabicyclo[221]heptan-2-YL)cyclopropan-1-amine is a unique compound characterized by its bicyclic structure, which includes an oxabicycloheptane ring fused to a cyclopropane ring
Vorbereitungsmethoden
The synthesis of 1-(7-Oxabicyclo[2.2.1]heptan-2-YL)cyclopropan-1-amine typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the oxabicycloheptane ring system, which can then be further functionalized to introduce the cyclopropane and amine groups. Industrial production methods may involve the use of catalytic hydrogenation and other advanced techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-(7-Oxabicyclo[2.2.1]heptan-2-YL)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols or amines.
Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and specific solvents to facilitate the desired transformations. Major products formed from these reactions include alcohols, ketones, carboxylic acids, and substituted amines .
Wissenschaftliche Forschungsanwendungen
1-(7-Oxabicyclo[2.2.1]heptan-2-YL)cyclopropan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is utilized in the production of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(7-Oxabicyclo[2.2.1]heptan-2-YL)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for unique binding interactions, which can modulate the activity of these targets. Pathways involved in its mechanism of action include reversible phosphorylation of serine and threonine residues, which play a crucial role in cellular signaling and regulation .
Vergleich Mit ähnlichen Verbindungen
1-(7-Oxabicyclo[2.2.1]heptan-2-YL)cyclopropan-1-amine can be compared with other similar compounds, such as:
7-Oxabicyclo[2.2.1]heptane: This compound shares the oxabicycloheptane ring but lacks the cyclopropane and amine groups.
2-Azabicyclo[2.2.1]heptane: This compound features a nitrogen atom in the bicyclic ring, offering different chemical properties and reactivity.
Bicyclo[2.2.1]heptane derivatives: These compounds have variations in the substituents on the bicyclic ring, leading to diverse applications and properties
The uniqueness of this compound lies in its combination of the oxabicycloheptane ring with the cyclopropane and amine groups, which provides distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H15NO |
|---|---|
Molekulargewicht |
153.22 g/mol |
IUPAC-Name |
1-(7-oxabicyclo[2.2.1]heptan-2-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H15NO/c10-9(3-4-9)7-5-6-1-2-8(7)11-6/h6-8H,1-5,10H2 |
InChI-Schlüssel |
DMAKMHPTNVVHFI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C(CC1O2)C3(CC3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


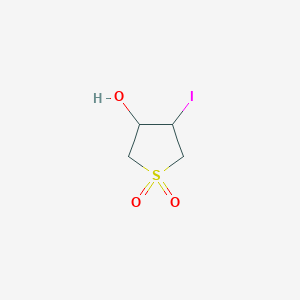
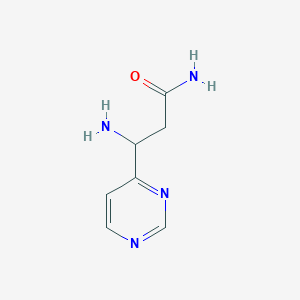
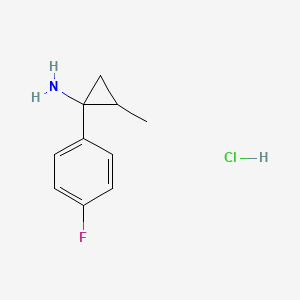
![3-[(4-Methylcyclohexyl)amino]propan-1-ol](/img/structure/B13305516.png)
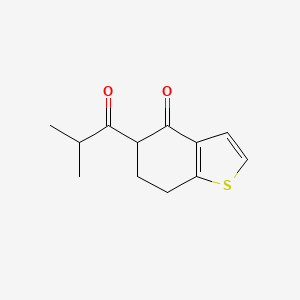
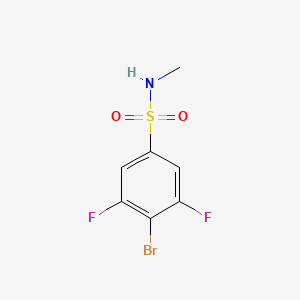
![4-Methyl-2-[(3-methylcyclopentyl)amino]pentan-1-ol](/img/structure/B13305552.png)
![Methyl[(trimethylpyrimidin-2-YL)methyl]amine](/img/structure/B13305558.png)
amine](/img/structure/B13305559.png)
![1-Chloro-4-{[(difluoromethyl)sulfanyl]methyl}benzene](/img/structure/B13305573.png)
![5-[(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)methyl]pyrrolidin-2-one](/img/structure/B13305576.png)
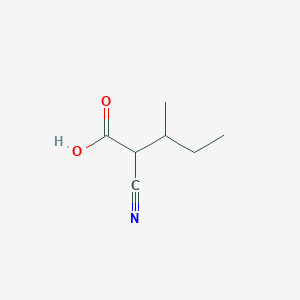

![Propan-2-yl N-[(4-aminophenyl)methyl]carbamate](/img/structure/B13305599.png)
